1-tert-Butyl-6-ethoxybenzimidazole

Description

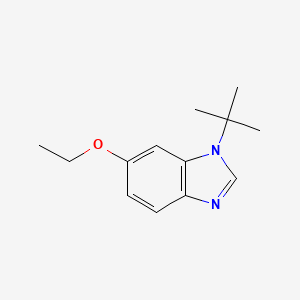

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-tert-butyl-6-ethoxybenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-5-16-10-6-7-11-12(8-10)15(9-14-11)13(2,3)4/h6-9H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBILNFAVMQFQIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=CN2C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30716501 | |

| Record name | 1-tert-Butyl-6-ethoxy-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314987-30-8 | |

| Record name | 1H-Benzimidazole, 1-(1,1-dimethylethyl)-6-ethoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314987-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butyl-6-ethoxy-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Tert Butyl 6 Ethoxybenzimidazole and Analogues

Retrosynthetic Analysis of the 1-tert-Butyl-6-ethoxybenzimidazole Scaffold

A logical retrosynthetic analysis of this compound (I) begins with the disconnection of the N-tert-butyl group, a common strategy in the synthesis of N-substituted heterocycles. This leads to the intermediate 6-ethoxybenzimidazole (II) and a suitable tert-butylating agent. The bulky tert-butyl group is often introduced in the final stages of a synthesis to avoid potential steric hindrance in earlier steps.

Further deconstruction of 6-ethoxybenzimidazole (II) involves the cleavage of the imidazole (B134444) ring. This is typically envisioned as a disconnection between the C2 carbon and the two nitrogen atoms, leading back to the precursor 4-ethoxy-1,2-phenylenediamine (III) and a one-carbon (C1) source, such as formic acid or its derivatives. The synthesis of the substituted o-phenylenediamine (B120857) (III) is a critical preceding step, often starting from a commercially available substituted benzene (B151609) derivative. This retrosynthetic pathway provides a clear and modular approach to the synthesis of the target compound and its analogues.

Figure 1: Retrosynthetic Analysis of this compound

Precursor Synthesis and Functional Group Introduction

The successful synthesis of this compound hinges on the efficient preparation of its key precursors, which involves the strategic introduction of the ethoxy and tert-butyl groups onto the appropriate molecular scaffolds.

Approaches to Ethoxy Group Incorporation on the Benzene Moiety

The introduction of the ethoxy group at the desired position on the benzene ring is a crucial step in the synthesis of the 4-ethoxy-1,2-phenylenediamine precursor. A common and effective method starts with a commercially available and relatively inexpensive starting material, phenacetin (B1679774) (N-(4-ethoxyphenyl)acetamide).

Nitration of Phenacetin: Phenacetin is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group ortho to the amino group, yielding N-(4-ethoxy-2-nitrophenyl)acetamide.

Hydrolysis: The acetamido group of N-(4-ethoxy-2-nitrophenyl)acetamide is then hydrolyzed under acidic conditions to afford 4-ethoxy-2-nitroaniline (B1294931).

Reduction of the Nitro Group: Finally, the nitro group of 4-ethoxy-2-nitroaniline is reduced to an amino group to yield the desired 4-ethoxy-1,2-phenylenediamine. This reduction can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

A specific example of this transformation involves the nitration of phenacetin, followed by hydrolysis and then reduction with hydrazine (B178648) hydrate (B1144303) to produce 5-ethoxy ortho-phenylene diamine (another name for 4-ethoxy-1,2-phenylenediamine) researchgate.net.

| Step | Reactant | Reagents and Conditions | Product | Yield | Reference |

| 1 | Phenacetin | Conc. HNO₃, Conc. H₂SO₄ | N-(4-ethoxy-2-nitrophenyl)acetamide | - | researchgate.net |

| 2 | N-(4-ethoxy-2-nitrophenyl)acetamide | Acid Hydrolysis | 4-Ethoxy-2-nitroaniline | - | researchgate.net |

| 3 | 4-Ethoxy-2-nitroaniline | Hydrazine hydrate | 4-Ethoxy-1,2-phenylenediamine | - | researchgate.net |

Strategies for N-Alkylation with tert-Butyl Groups on the Imidazole Ring

The introduction of a tert-butyl group onto the nitrogen of the imidazole ring presents a synthetic challenge due to the steric bulk of the tert-butyl group. Direct alkylation with tert-butyl halides is often inefficient. However, specialized methods have been developed to overcome this hurdle.

One promising strategy involves a copper-catalyzed N-tert-butylation reaction. While originally developed for aromatic amines, this method can be adapted for the N-alkylation of benzimidazoles. The reaction utilizes tert-butyl 2,2,2-trichloroacetimidate as the tert-butylating agent in the presence of a copper(I) or copper(II) catalyst. organic-chemistry.org This method is advantageous as it proceeds under mild conditions and can tolerate a range of functional groups.

The proposed reaction for the synthesis of this compound would involve the reaction of 6-ethoxybenzimidazole with tert-butyl 2,2,2-trichloroacetimidate in the presence of a copper catalyst.

| Reactant | Reagent | Catalyst | Solvent | Product | Potential Yield | Reference |

| 6-Ethoxybenzimidazole | tert-Butyl 2,2,2-trichloroacetimidate | Cu(OTf)₂ or CuI | Nitromethane or other suitable solvent | This compound | Good to Excellent | Adapted from organic-chemistry.org |

Cyclization Reactions for Benzimidazole (B57391) Ring Formation

The formation of the benzimidazole ring is the cornerstone of this synthesis. This is typically achieved through the cyclization of a substituted o-phenylenediamine with a suitable one-carbon electrophile.

Condensation Reactions with Ortho-Phenylenediamines and Derivatives

The most common and straightforward method for the synthesis of 2-unsubstituted benzimidazoles is the Phillips condensation, which involves the reaction of an o-phenylenediamine with formic acid. In the case of 6-ethoxybenzimidazole, 4-ethoxy-1,2-phenylenediamine is heated with formic acid, leading to cyclization and the formation of the desired benzimidazole ring with the elimination of water. orgsyn.orgrsc.orgacs.org The reaction is often carried out at elevated temperatures and can be catalyzed by acids.

Recent advancements have shown that the use of catalysts like ZnO nanoparticles can significantly improve the yield and reaction conditions. For instance, the reaction of 4-methoxy-1,2-phenylenediamine with formic acid in the presence of ZnO nanoparticles at 70°C resulted in a 98% yield of 5-methoxy-1H-benzimidazole, a close analogue of the target intermediate. semanticscholar.org A similar approach can be applied to the synthesis of 6-ethoxybenzimidazole.

Alternatively, orthoesters such as triethyl orthoformate can be used as the C1 source for the cyclization reaction with o-phenylenediamines. researchgate.net

| Reactants | Reagents and Conditions | Product | Yield | Reference |

| 4-Ethoxy-1,2-phenylenediamine, Formic Acid | Heat (e.g., 100°C) | 6-Ethoxybenzimidazole | 83-85% (for unsubstituted) | orgsyn.org |

| 4-Methoxy-1,2-phenylenediamine, Formic Acid | ZnO nanoparticles, 70°C | 5-Methoxy-1H-benzimidazole | 98% | semanticscholar.org |

| o-Phenylenediamine, Triethyl orthoformate | Heat, optional catalyst | Benzimidazole | - | researchgate.net |

Base-Mediated Cyclization Techniques

Base-mediated cyclization reactions offer an alternative route to benzimidazole synthesis. One such method involves the reaction of 2-iodoanilines with nitriles in the presence of a strong base like potassium tert-butoxide (KOtBu). nih.gov This transition-metal-free approach allows for the formation of the benzimidazole ring through an intermolecular cyclization.

Another base-mediated approach involves the cyclization of enamines derived from the condensation of 2-nitroanilines with α-branched aldehydes. Treatment with potassium tert-butoxide followed by the addition of an electrophile can lead to N-alkoxy-2H-benzimidazoles. nih.gov While these methods are effective for certain substituted benzimidazoles, the condensation of o-phenylenediamines with formic acid or its derivatives generally provides a more direct route to 2-unsubstituted benzimidazoles like 6-ethoxybenzimidazole.

| Reactants | Base/Reagents | Product Type | Reference |

| 2-Iodoanilines, Nitriles | KOtBu | Substituted Benzimidazoles | nih.gov |

| 2-Nitroaniline-derived enamines | KOtBu, Electrophile | N-Alkoxy-2H-benzimidazoles | nih.gov |

Advanced Synthetic Strategies

One-Pot Synthesis Approaches

One-pot syntheses are highly desirable as they reduce the number of work-up and purification steps, saving time, resources, and minimizing waste. For this compound, a one-pot approach would typically involve the reaction of three components: a substituted o-phenylenediamine, an aldehyde, and a source for the N1-substituent, or a two-component reaction that proceeds through multiple steps without isolation of intermediates.

A common one-pot method for N-substituted benzimidazoles involves the reaction of an o-phenylenediamine with two equivalents of an aldehyde. mdpi.com The first equivalent condenses with the diamine to form the 2-substituted benzimidazole, and the second equivalent subsequently alkylates the N1 position via a reductive amination pathway in situ. To synthesize this compound, this would likely involve reacting 4-ethoxy-o-phenylenediamine with an appropriate aldehyde to form the 2-position and then introducing the tert-butyl group.

Alternatively, a more direct three-component reaction can be employed. For instance, the reaction of benzo-1,2-quinone, aldehydes, and an amine source (like ammonium (B1175870) acetate) in the presence of an iron-porphyrin catalyst can yield benzimidazoles in a single step. nih.gov Adapting this for the target molecule would require starting with 4-ethoxy-benzo-1,2-quinone and using a tert-butylamine (B42293) source.

Another powerful one-pot strategy involves the reaction of N-substituted-2-nitro-4-cyanoaniline intermediates with aldehydes in the presence of a reducing agent like sodium dithionite (B78146) (Na₂S₂O₄). sioc-journal.cnresearchgate.net This method achieves reduction of the nitro group and reductive cyclization with the aldehyde in a single pot to form the 1,2,6-trisubstituted benzimidazole.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. The synthesis of benzimidazoles, including this compound, has been a focus for the application of these principles.

Green Solvents: A key aspect is the replacement of hazardous organic solvents. Water is an ideal green solvent, and several methods for benzimidazole synthesis have been developed in aqueous media. scirp.orgsphinxsai.comijarsct.co.in For example, using catalysts like Er(OTf)₃ allows for the efficient synthesis of benzimidazoles in water. mdpi.com Copper(II)-loaded alginate hydrogel beads have also been used as a recyclable catalyst in a water-ethanol solvent system. nih.gov Deep eutectic solvents (DESs) are another class of green solvents that can also act as catalysts for benzimidazole synthesis. mdpi.com

Catalysis: The use of efficient and recyclable catalysts is a cornerstone of green chemistry. This includes heterogeneous catalysts like zeolites, clays (B1170129) (e.g., Montmorillonite K10), silica (B1680970) sulfuric acid, and various nanoparticles which can be easily separated from the reaction mixture and reused. sphinxsai.commdpi.com

Energy Efficiency: Microwave-assisted synthesis has been shown to significantly reduce reaction times and energy consumption compared to conventional heating methods. tandfonline.comtandfonline.commdpi.com Another energy-efficient method is mechanochemical synthesis, such as grinding reactants in a mortar and pestle or using ball-milling, which often proceeds under solvent-free conditions at room temperature. tandfonline.com

Atom Economy: One-pot and multi-component reactions inherently improve atom economy by reducing the number of steps and waste-generating purifications. nih.govichem.md Using air as an oxidant is another way to improve the environmental profile of the synthesis. tandfonline.com

Table 2: Green Synthetic Approaches for Benzimidazole Derivatives

| Green Principle | Method | Conditions | Key Advantage |

|---|---|---|---|

| Green Solvent | Reaction in Water | Er(OTf)₃ catalyst, 80°C | Avoids hazardous organic solvents mdpi.com |

| Energy Efficiency | Microwave Irradiation | KI catalyst, air as oxidant | Rapid reaction (minutes) vs. hours tandfonline.com |

| Solvent-Free | Mortar-Pestle Grinding | Acetic acid catalyst, Room Temp | No solvent waste, simple operation tandfonline.com |

| Recyclable Catalyst | Cu(II)-Alginate Beads | Water/Ethanol, Room Temp | Catalyst can be recovered and reused nih.gov |

| Renewable Feedstock | d-Glucose as C1 source | Water, TsOH catalyst | Uses a biorenewable starting material |

Stereoselective Synthesis Considerations for Chiral Analogues (if applicable)

The compound this compound itself is achiral and does not have any stereocenters. Therefore, stereoselective synthesis is not directly applicable to its preparation. However, this section is highly relevant for the synthesis of chiral analogues of this compound, which may possess enhanced biological activity. Chirality could be introduced into an analogue through several routes:

Chiral N1-Substituent: If the tert-butyl group at the N1 position were replaced with a chiral substituent, for example, a (R)- or (S)-1-phenylethyl group.

Chiral C2-Substituent: A chiral group could be attached at the C2 position of the benzimidazole ring.

The synthesis of such chiral analogues requires stereoselective methods. Organocatalysis and biocatalysis are prominent strategies for achieving this.

Organocatalysis: Chiral amines, prolinamides, and phosphoric acids have been used as organocatalysts to synthesize chiral benzimidazole derivatives. researchgate.netthieme-connect.comthieme-connect.com For example, a chiral derivative can be produced via a stereoselective aldol (B89426) addition of an N1-benzimidazolyl acetaldehyde (B116499) with a ketone, catalyzed by L-prolinamide, achieving high enantiomeric and diastereomeric excess. researchgate.netthieme-connect.comthieme-connect.com Chiral phosphoric acids have been used to catalyze asymmetric Mannich-type reactions to create vicinal stereocenters in benzimidazole derivatives. nih.gov

Biocatalysis: Enzymes, such as aldolases, can be used to form C-C bonds stereoselectively. This approach is particularly useful for synthesizing chiral acyclic nucleoside analogues where the benzimidazole ring acts as a nucleobase mimic. researchgate.net

Chiral Auxiliaries: Another approach involves using a chiral auxiliary to direct the stereochemical outcome of a reaction, followed by its removal.

The research into chiral benzimidazoles is a burgeoning field, driven by the understanding that the stereochemistry of a drug molecule is often critical to its pharmacological activity. researchgate.netepa.gov

Purification and Isolation Techniques for this compound

Following the synthesis of this compound, the crude product must be purified to remove unreacted starting materials, reagents, catalysts, and byproducts. The choice of purification method depends on the physical properties of the compound (e.g., solid or oil), its polarity, and the nature of the impurities.

Recrystallization: If the product is a solid with moderate to good crystallinity, recrystallization is a highly effective method for achieving high purity. This involves dissolving the crude product in a suitable hot solvent or solvent mixture and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities in the mother liquor. ijcrt.orgjbarbiomed.comscielo.br Common solvents for recrystallizing benzimidazole derivatives include ethanol, ethyl acetate, or mixtures like ethyl acetate-hexane. jbarbiomed.comgoogle.com In-situ recrystallization, where the product is crystallized directly from the reaction solvent, is an efficient technique that minimizes solvent use. ijcrt.org

Column Chromatography: This is a versatile and widely used technique for purifying organic compounds. The crude mixture is passed through a stationary phase (most commonly silica gel) using a mobile phase (eluent), typically a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate). jbarbiomed.comgoogle.com Components of the mixture separate based on their differential adsorption to the stationary phase. The polarity of the eluent is optimized to achieve good separation between the target compound and impurities.

Acid-Base Extraction: The benzimidazole ring possesses a basic nitrogen atom (N3) and can be protonated by an acid to form a water-soluble salt. This property can be exploited for purification. The crude product, dissolved in an organic solvent, can be washed with an acidic aqueous solution to extract the basic benzimidazole product into the aqueous phase. The organic layer containing neutral or acidic impurities is discarded. The aqueous layer is then basified to deprotonate the benzimidazole, causing it to precipitate or allowing it to be extracted back into a fresh organic solvent.

Polymer-Bound Scavengers: In modern high-throughput synthesis, polymer-supported reagents and scavengers are used to simplify purification. For example, after a reaction, a polymer-bound amine can be added to react with and remove excess electrophilic reagents, or a polymer-bound acid can remove excess basic reagents. The resin is then simply filtered off, leaving the purified product in solution. acs.org

The purity of the final product is typically assessed using techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and confirmed by analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). jbarbiomed.com

Structure Activity Relationship Sar Studies on 1 Tert Butyl 6 Ethoxybenzimidazole Derivatives

Impact of tert-Butyl Group Substitution on Molecular Interactions

The substitution of a tert-butyl group at the N1 position of the benzimidazole (B57391) ring introduces distinct steric and electronic properties that are crucial in modulating the molecule's biological activity and receptor binding.

Steric Effects of the tert-Butyl Moiety

The tert-butyl group is a bulky substituent that exerts significant steric hindrance around the N1 position of the benzimidazole core. This steric bulk can be advantageous in drug design as it can lock the molecule into a specific conformation, which may be favorable for binding to a biological target. By restricting the rotational freedom of the molecule, the entropic penalty of binding is reduced, potentially leading to higher affinity.

Moreover, the steric hindrance provided by the tert-butyl group can shield the benzimidazole core from metabolic enzymes, thereby increasing the metabolic stability and bioavailability of the compound. In specific receptor interactions, the bulky nature of this group can also prevent non-productive binding modes and enhance selectivity for the target receptor over other proteins. Studies on related benzimidazole derivatives have shown that bulky substituents at the 2-position, such as isopropyl or tert-butyl groups, can lead to high affinity and selectivity for certain receptors. diva-portal.orgnih.gov

Electronic Contributions of the tert-Butyl Group

The electronic effect of the tert-butyl group can be quantified by parameters such as the Hammett constant, which helps in understanding its influence on the reactivity and interaction of the benzimidazole core with its biological target.

Comparative Analysis with Other Alkyl Substituents

When comparing the tert-butyl group to other smaller alkyl substituents such as methyl, ethyl, or isopropyl groups, the primary difference lies in its steric bulk. While smaller alkyl groups also exhibit electron-donating effects, their steric influence is significantly less pronounced.

This difference in steric hindrance can lead to different binding modes and affinities for a given receptor. For instance, in some cases, a smaller alkyl group might allow for a closer approach to the receptor surface, leading to stronger interactions. Conversely, the bulky tert-butyl group might be necessary to fill a large hydrophobic pocket in the binding site, thereby maximizing van der Waals interactions and increasing affinity. diva-portal.orgnih.gov The choice of the alkyl substituent is therefore a critical aspect of drug design, and the optimal group will depend on the specific topology of the receptor's binding site.

Table 1: Comparison of Steric and Electronic Properties of N-Alkyl Benzimidazole Substituents

| Alkyl Group | Steric Hindrance | Electronic Effect | Potential Impact on Binding |

|---|---|---|---|

| Methyl | Low | Weakly Electron-Donating | May allow for flexibility in binding orientation. |

| Ethyl | Moderate | Weakly Electron-Donating | Offers a balance of size and flexibility. |

| Isopropyl | High | Moderately Electron-Donating | Increased steric bulk can enhance selectivity. |

| tert-Butyl | Very High | Moderately Electron-Donating | Can provide a conformational lock and occupy large hydrophobic pockets. |

Role of the Ethoxy Group in Modulating Molecular Recognition

The ethoxy group at the C6 position of the benzimidazole ring also plays a multifaceted role in molecular recognition, contributing to hydrogen bonding, lipophilicity, and the electronic character of the molecule.

Hydrogen Bonding Potential of the Ethoxy Group

The oxygen atom of the ethoxy group is a potential hydrogen bond acceptor. This capability allows it to form hydrogen bonds with suitable donor groups on a receptor, such as hydroxyl or amide functionalities. Hydrogen bonds are highly directional and play a crucial role in determining the specificity and strength of ligand-receptor interactions. The presence of a hydrogen bond accepting ethoxy group at the C6 position can therefore provide a key interaction point for anchoring the molecule in the binding site of its target.

Lipophilic and Electronic Effects of Ethoxy Substitution

Electronically, the ethoxy group is an electron-donating group through resonance, while being weakly electron-withdrawing through induction. The net effect is typically electron-donating, which increases the electron density of the benzene (B151609) portion of the benzimidazole ring. This can influence the reactivity of the ring and its ability to participate in π-π stacking interactions with aromatic residues in the receptor binding site. The electron-donating nature of the ethoxy group can also modulate the electronic properties of the entire benzimidazole system, which can, in turn, affect the binding affinity and efficacy of the compound. For instance, in some anti-inflammatory benzimidazole derivatives, the presence of an electron-releasing methoxy (B1213986) group at the 6-position has been shown to result in strong activity. nih.gov

Table 2: Physicochemical Contributions of the 6-Ethoxy Group

| Property | Contribution of the Ethoxy Group | Implication for Molecular Recognition |

|---|---|---|

| Hydrogen Bonding | Acts as a hydrogen bond acceptor. | Can form specific interactions with receptor donor groups, enhancing affinity and selectivity. |

| Lipophilicity | Increases the lipophilicity of the molecule. | Can improve membrane permeability and hydrophobic interactions with the target. |

| Electronic Effect | Electron-donating through resonance. | Modulates the electronic landscape of the benzimidazole ring, influencing π-stacking and other electronic interactions. |

Positional Isomerism and its Influence on Activity (e.g., 6-ethoxy vs. other positions)

The position of the ethoxy group on the benzimidazole ring is a critical determinant of biological activity. When located at the C6-position, the ethoxy group, being an electron-donating group, can significantly influence the electronic environment of the entire molecule. This can enhance binding to specific biological targets. For instance, in studies on anti-inflammatory benzimidazoles, an electron-releasing methoxy group at the 6-position was associated with strong activity nih.gov. The location at C6 is electronically distinct from the C5 position, and this difference can affect how the molecule interacts with target proteins.

While direct comparative studies on the positional isomers of 1-tert-Butyl-6-ethoxybenzimidazole are not extensively documented, general SAR principles for benzimidazoles suggest that moving the ethoxy group to other positions would alter the molecule's electronic and steric properties.

C5-Position : Placing the ethoxy group at the C5-position would create a different electronic distribution. In some series, C5-substituents like sulfamoyl or carboxamide groups are crucial for activity at certain receptors nih.govsemanticscholar.org.

C4 and C7-Positions : Substituents at the C4 and C7 positions are less common in reported SAR studies but would sterically and electronically influence the adjacent N1-position of the imidazole (B134444) ring, potentially affecting the orientation of the N1-substituent and its interaction with target sites.

The activity is often highly dependent on the specific biological target. For example, in one series of 1,2,6-trisubstituted benzimidazoles, the nature of the group at C6 was a primary determinant of anti-inflammatory activity nih.gov.

Benzimidazole Ring Substituent Effects on Biological Interactions

The biological properties of benzimidazole derivatives are strongly influenced by the nature and position of substituents on both the benzene and imidazole rings nih.govsemanticscholar.org.

N1-Substitution Patterns and Their Significance

The N1-position of the benzimidazole ring is a key site for modification to modulate biological activity. The substituent at this position can affect the molecule's lipophilicity, steric profile, and ability to form hydrogen bonds.

The presence of a bulky aliphatic group, such as the tert-butyl group in this compound, is significant. In some studies, a tertiary butyl substituent at the N1 position has been shown to confer potent antagonistic activity at cannabinoid receptors nih.gov. Bulky N-substituents can provide steric hindrance that forces the molecule into a specific conformation favorable for binding to a receptor pocket. For instance, the introduction of a bulky tert-butoxycarbonyl (N-Boc) group, which is structurally related to a tert-butyl group, was found to be advantageous for soluble epoxide hydrolase (sEH) inhibitory activity nih.gov. This suggests that large, sterically demanding groups at the N1 position can enhance selectivity and potency for certain enzymes.

| N1-Substituent | Biological Target | Observed Effect |

| tert-Butyl | Cannabinoid Receptor | Potent antagonism nih.gov |

| Benzyl | Various | Enhanced anti-inflammatory action nih.gov |

| tert-Butoxycarbonyl | Soluble Epoxide Hydrolase (sEH) | Higher inhibitory potency nih.gov |

| Unsubstituted (-H) | Soluble Epoxide Hydrolase (sEH) | Weaker inhibitory potency compared to N-Boc nih.gov |

C2-, C5-, and C6-Substitution Effects

Substitutions at the carbon atoms of the benzimidazole core, particularly at the C2, C5, and C6 positions, are fundamental to defining the compound's biological profile mdpi.com.

C2-Substitution : The C2-position is one of the most frequently modified sites in benzimidazole drug development. The nature of the substituent here can drastically alter the compound's mechanism of action. For example, incorporating aryl or heteroaryl groups can lead to potent inhibition of various enzymes researchgate.net. In some anti-inflammatory derivatives, a methyl linker between C2 and an isobutyl group was found to be essential for potent agonistic activity nih.gov. The absence or presence of specific functional groups, like a 2-carboxamide, can be necessary for activity at certain targets, such as bradykinin (B550075) B1 receptors nih.gov.

C5- and C6-Substitutions : These positions on the benzene ring allow for fine-tuning of electronic properties and lipophilicity. The C6-ethoxy group in the parent compound is an electron-donating group, which can increase electron density in the ring system. Studies have shown that electron-donating groups at C6 can contribute to potency; for example, a methoxy group at C6 resulted in strong anti-inflammatory activity nih.gov. Conversely, electron-withdrawing groups at this position, such as a nitro group, have also been shown to produce highly active compounds in different molecular contexts nih.gov. The activity is therefore highly dependent on the specific interactions with the target protein. The C5 position is also critical, with substitutions like sulfonyl moieties leading to selective receptor agonists nih.gov. In some cases, halogenation at both C5 and C6, such as with 5,6-dichloro derivatives, has been found to produce potent and selective androgen receptor antagonists nih.gov.

| Position | Substituent Type | Example Group | Influence on Activity |

| C2 | Linker + Lipophilic Group | -CH2-isobutyl | Essential for potent agonistic activity in a specific series nih.gov |

| C2 | H-bond Acceptor | -CONH2 | Necessary for bradykinin B1 receptor antagonism nih.gov |

| C6 | Electron-donating | -OCH3 | Associated with strong anti-inflammatory activity nih.gov |

| C6 | Electron-withdrawing | -NO2 | Resulted in more active compounds in a different series nih.gov |

| C5/C6 | Halogen | -Cl | 5,6-dichloro substitution led to potent androgen receptor antagonists nih.gov |

Development of Structure-Activity Hypotheses for Lead Optimization

Based on the SAR findings, several hypotheses can be formulated for the lead optimization of this compound derivatives. The goal of optimization is often to enhance potency, selectivity, and pharmacokinetic properties whiterose.ac.uk.

Hypothesis 1: Modification of the N1-Substituent. The bulky tert-butyl group appears crucial for potency in certain contexts, likely by providing a specific steric fit into a hydrophobic pocket of the target protein.

Optimization Strategy : Systematically replacing the tert-butyl group with other bulky aliphatic (e.g., adamantyl, cyclopropyl) or lipophilic aromatic groups could probe the limits of this pocket and potentially improve binding affinity. A study on anti-inflammatory agents noted that a cyclopropyl (B3062369) group linked to N1 was essential for agonistic activity nih.gov.

Hypothesis 2: Exploration of C6-Alkoxy Chain Length and Isomerism. The 6-ethoxy group contributes to the electronic properties and may be involved in key interactions.

Optimization Strategy : Varying the length of the alkoxy chain (e.g., methoxy, propoxy, butoxy) could optimize van der Waals interactions within the binding site. Furthermore, introducing branched isomers (e.g., isopropoxy) could enhance metabolic stability or binding affinity. Comparing activity with other positional isomers (e.g., 5-ethoxy, 7-ethoxy) would clarify the optimal electronic and steric arrangement for the target.

Hypothesis 3: Introduction of Substituents at the C2-Position. The C2-position is a versatile handle for introducing diverse chemical functionalities to engage with different regions of the target's active site.

Optimization Strategy : Introducing small, flexible linkers (e.g., methylene, ethylene) attached to various functional groups (amides, amines, small aromatic rings) at the C2 position could allow the molecule to access additional binding interactions. For instance, linking C2 to an isobutyl group via a methyl linker was found to be critical for activity in one series nih.gov. This approach could significantly enhance potency and selectivity.

Hypothesis 4: Strategic Substitution at C5. Adding substituents at the C5 position could further modulate the electronic landscape and provide additional interaction points.

Optimization Strategy : Introducing small, electron-withdrawing (e.g., -F, -Cl) or electron-donating (e.g., -CH3) groups at the C5 position could fine-tune the molecule's properties. This could improve target engagement or alter pharmacokinetic properties like absorption and metabolism.

These hypotheses provide a rational framework for designing and synthesizing new analogues to develop lead compounds with improved therapeutic potential.

Mechanistic Investigations of 1 Tert Butyl 6 Ethoxybenzimidazole at the Molecular Level

Enzyme Binding and Inhibition Studies

Benzimidazole (B57391) scaffolds are recognized as versatile structures in medicinal chemistry, known to interact with a variety of enzymes through multiple binding modes. nih.gov

Elucidation of Binding Modes with Biological Targets

The interaction of benzimidazole derivatives with enzymes often involves the benzimidazole nucleus acting as a scaffold. nih.gov In some instances, it directly participates in binding to the hinge region of kinases, a critical component for their catalytic activity. nih.gov For other enzymes, the benzimidazole core provides a structural framework for positioning other functional groups that form key interactions with the target protein.

Studies on different benzimidazole derivatives have revealed various binding interactions:

Hydrogen Bonding: The nitrogen atoms within the benzimidazole ring are capable of forming hydrogen bonds with amino acid residues in the active site of an enzyme. nih.gov

Hydrophobic Interactions: The benzene (B151609) ring portion of the scaffold and substituents like the tert-butyl group can engage in hydrophobic interactions with nonpolar pockets within the enzyme. nih.gov

Cation-π Interactions: The electron-rich benzimidazole ring can interact with cationic residues, such as arginine, in the enzyme's binding site. acs.org

Molecular docking and spectroscopic studies on various benzimidazole compounds have helped to visualize and confirm these binding modes, showing how they can alter the conformation and microenvironment of enzymes upon binding. nih.govtandfonline.com

Kinetic Characterization of Enzyme Inhibition

The nature of enzyme inhibition by benzimidazole derivatives can vary, with examples of competitive, non-competitive, and uncompetitive inhibition reported for different enzyme-inhibitor pairs.

| Inhibition Type | Description |

| Competitive | The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. nih.gov |

| Non-competitive | The inhibitor binds to a site other than the active site, changing the enzyme's conformation and reducing its catalytic efficiency. nih.gov |

| Uncompetitive | The inhibitor binds only to the enzyme-substrate complex. rsc.org |

For example, a study on the inhibition of tyrosinase by albendazole (B1665689), a benzimidazole derivative, demonstrated non-competitive inhibition. nih.gov This indicates that albendazole binds to a site on the tyrosinase enzyme that is distinct from the substrate-binding site, leading to a static quenching of the enzyme's intrinsic fluorescence. nih.gov In contrast, another benzimidazole derivative, 2-(2-aminophenyl)-1H-benzimidazole, was found to be a competitive inhibitor of the same enzyme. nih.gov

Many benzimidazole-based kinase inhibitors act as ATP-competitive inhibitors, meaning they compete with adenosine (B11128) triphosphate (ATP) for binding to the kinase's active site. nih.gov Some have also been identified as multi-target inhibitors, capable of inhibiting several kinases simultaneously. nih.gov

Investigation of Cellular Pathway Perturbations (without clinical data)

Benzimidazole derivatives have been shown to perturb several key cellular pathways, primarily in the context of cancer research. One of the significant pathways affected is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway .

Some benzimidazole compounds act as bioreductive agents, which are particularly active in the hypoxic (low oxygen) environment characteristic of solid tumors. mdpi.comnih.gov Their mechanism involves metabolic reduction, leading to the generation of toxic species that can inhibit cancer cell proliferation. mdpi.comnih.gov Studies have demonstrated that certain benzimidazole derivatives can suppress the expression of NF-κB. mdpi.comnih.gov The inhibition of NF-κB signaling is a crucial aspect of their antiproliferative activity, as NF-κB is a key regulator of genes involved in inflammation, cell survival, and proliferation. mdpi.comnih.gov

Molecular-Level Insights into Antiproliferative Effects (if reported and excluding efficacy/safety)

The antiproliferative effects of benzimidazole derivatives are often linked to the induction of apoptosis , or programmed cell death.

Several molecular events contribute to this process:

Induction of Pro-Apoptotic Proteins: Treatment of cancer cells with certain benzimidazole derivatives has been shown to increase the expression of pro-apoptotic proteins like Bax. mdpi.comnih.gov Bax plays a critical role in the intrinsic apoptotic pathway by promoting the release of cytochrome c from the mitochondria.

Caspase Activation: The release of cytochrome c triggers a cascade of events leading to the activation of caspases, which are proteases that execute the apoptotic program. nih.gov Studies have confirmed that some benzimidazole compounds promote apoptotic cell death through the activation of caspases, such as caspase-3 and caspase-7. nih.gov

Cell Cycle Arrest: Some benzimidazole derivatives can induce cell cycle arrest at different phases (G0/G1, S, or G2/M), leading to aberrant DNA replication, chromatin condensation, and ultimately, apoptosis. acs.org

The following table summarizes the key molecular players in the antiproliferative effects of some benzimidazole derivatives:

| Molecular Target/Process | Effect of Benzimidazole Derivatives |

| NF-κB | Decreased expression/inhibition of DNA binding mdpi.comnih.gov |

| Bax | Increased protein expression mdpi.comnih.gov |

| Caspase-3/7 | Activation nih.gov |

| Cell Cycle | Arrest at various phases acs.org |

Antioxidant Mechanisms (if applicable, focusing on chemical pathways)

Specific studies on the antioxidant mechanisms of 1-tert-Butyl-6-ethoxybenzimidazole are not available. However, the benzimidazole nucleus itself is not typically associated with direct antioxidant activity in the way that phenolic compounds are. Any potential antioxidant activity would likely arise from the specific substituents on the benzimidazole core and their ability to scavenge free radicals or chelate metal ions. Further research would be needed to determine if this compound possesses any significant antioxidant properties and to elucidate the underlying chemical pathways.

Emerging Research Areas and Future Directions for 1 Tert Butyl 6 Ethoxybenzimidazole

Advancements in Synthetic Methodologies for Related Scaffolds

The synthesis of the benzimidazole (B57391) core is a well-established area of organic chemistry, traditionally involving the condensation of o-phenylenediamines with aldehydes or carboxylic acids. chemscene.comfluorochem.co.uk However, recent research has focused on developing more efficient, sustainable, and versatile synthetic routes. These advancements could be pivotal for the future synthesis and diversification of 1-tert-Butyl-6-ethoxybenzimidazole and its analogs.

Modern synthetic strategies that could be applied and further developed for benzimidazole scaffolds, including the one , are summarized below:

| Synthetic Methodology | Description | Potential Advantages for Benzimidazole Scaffolds |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reaction rates. | Reduced reaction times, increased yields, and often milder reaction conditions. fluorochem.co.uk |

| Green Chemistry Approaches | Employs environmentally benign solvents (e.g., water), catalysts, and reaction conditions. | Reduced environmental impact, lower costs, and increased safety. thermofisher.com |

| Catalytic Cyclization and Coupling | Involves the use of metal or organocatalysts to facilitate the formation of the benzimidazole ring and subsequent modifications. | High efficiency, selectivity, and the ability to introduce a wide range of functional groups. guidechem.com |

| Solid-Phase Synthesis | The synthesis is carried out on a solid support, which simplifies purification and allows for the rapid generation of compound libraries. | High-throughput synthesis, ease of purification, and suitability for combinatorial chemistry. mdpi.com |

| Nanocatalysis | The use of catalytically active nanoparticles to promote the reaction. | High surface area to volume ratio of nanocatalysts can lead to enhanced catalytic activity and selectivity under milder conditions. researchgate.net |

Future synthetic work on this compound will likely focus on optimizing these modern methodologies to enable the efficient production of the core structure and to facilitate the synthesis of a diverse library of related derivatives for further investigation.

Integration with Advanced Computational Chemistry Techniques

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For benzimidazole derivatives, computational methods are extensively used to predict their biological activities, understand their mechanism of action, and guide the design of new compounds with improved properties. nih.govnih.gov It is highly probable that these techniques will be applied to this compound to explore its potential.

Key computational approaches that could be leveraged include:

Molecular Docking: To predict the binding affinity and mode of interaction of this compound with various biological targets, such as enzymes and receptors. nih.govbcrec.id This can help in identifying potential therapeutic applications.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the compound and its complex with a biological target over time, providing insights into the stability of the interaction and the conformational changes that may occur. nih.gov

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties of this compound, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.netnih.gov These properties are crucial for understanding its reactivity and potential applications in materials science, for instance, as a corrosion inhibitor. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): By analyzing a series of related benzimidazole derivatives, QSAR models can be developed to correlate their structural features with their biological activity, which can then be used to predict the activity of new compounds like this compound. nih.gov

The integration of these computational techniques will be instrumental in accelerating the discovery and development of applications for this compound by providing a rational basis for its further experimental investigation.

Exploration of Novel Biological Targets through High-Throughput Screening

High-throughput screening (HTS) is a powerful strategy for identifying new drug candidates by testing large libraries of compounds against a variety of biological targets. bcrec.idepa.gov Benzimidazole derivatives are frequently included in such screening campaigns due to their proven track record as bioactive molecules. echemportal.orgsynthonix.com While specific HTS data for this compound is not publicly available, it is a prime candidate for inclusion in future screening efforts.

The exploration of novel biological targets for this compound could uncover therapeutic potential in a wide range of diseases. Given the known activities of the benzimidazole class, potential areas of investigation include:

Anticancer Activity: Screening against a panel of cancer cell lines could reveal cytotoxic or cytostatic effects. bcrec.idgoogle.com

Antimicrobial Activity: Testing against various strains of bacteria, fungi, and parasites could identify new anti-infective properties. epa.govossila.com

Antiviral Activity: Evaluation against a range of viruses could lead to the discovery of novel antiviral agents. echemportal.org

Enzyme Inhibition: Screening against specific enzymes involved in disease pathogenesis, such as kinases or proteases, could identify potent and selective inhibitors.

The structural features of this compound, namely the bulky tert-butyl group at the 1-position and the ethoxy group at the 6-position, will influence its interaction with biological targets, potentially leading to a unique activity profile compared to other benzimidazoles.

Development of Chemical Probes based on this compound

Chemical probes are small molecules used to study and manipulate biological systems. The benzimidazole scaffold, with its tunable photophysical properties and ability to interact with biological targets, is an excellent starting point for the development of such probes. This compound could serve as a core structure for the design of novel chemical probes.

Potential applications in this area include:

Fluorescent Probes: By incorporating a fluorophore or by virtue of its intrinsic fluorescence, derivatives of this compound could be developed as fluorescent probes for detecting specific ions, molecules, or changes in the cellular environment (e.g., pH).

Activity-Based Probes (ABPs): These probes are designed to covalently bind to the active site of a specific enzyme, allowing for the visualization and quantification of enzyme activity in complex biological samples. The benzimidazole core could be functionalized with a reactive group and a reporter tag to create ABPs for various enzyme classes.

Photoaffinity Probes: These probes can be used to identify the protein targets of a bioactive compound. A derivative of this compound could be synthesized with a photoreactive group that, upon irradiation with light, forms a covalent bond with its binding partner.

The development of chemical probes based on this scaffold would not only provide valuable tools for basic research but could also aid in the elucidation of its own mechanism of action if it is found to have significant biological activity.

Potential for Material Science or Catalysis Applications

The applications of benzimidazole derivatives extend beyond medicinal chemistry into the realm of material science and catalysis. The unique electronic and structural properties of the benzimidazole ring make it an attractive building block for functional materials. While specific studies on this compound in these areas are yet to be reported, its potential can be inferred from the broader literature.

| Application Area | Description | Potential Role of this compound |

| Corrosion Inhibitors | Organic molecules that adsorb onto a metal surface to protect it from corrosion. | The nitrogen and oxygen atoms in the molecule could coordinate with metal surfaces, and the aromatic system could form a protective film. nih.govresearchgate.net |

| Organic Light-Emitting Diodes (OLEDs) | Devices that emit light when an electric current is passed through a thin film of organic material. | Benzimidazole derivatives can be used as host materials or electron-transporting materials in OLEDs. |

| Polymers | Benzimidazole-containing polymers are known for their high thermal stability and mechanical strength. | The molecule could be functionalized and incorporated as a monomer into polymer chains. |

| Catalysis | Benzimidazole derivatives can act as ligands for metal catalysts or as organocatalysts themselves. | The nitrogen atoms can coordinate with metal ions, influencing the catalytic activity and selectivity of the metal complex. thermofisher.comguidechem.com |

Future research may explore the synthesis of polymers incorporating the this compound unit or investigate its efficacy as a corrosion inhibitor for various metals. Furthermore, its potential as a ligand in catalytic systems for various organic transformations is an area ripe for exploration.

Interdisciplinary Research Opportunities for Benzimidazole Derivatives

The versatility of the benzimidazole scaffold naturally fosters interdisciplinary research, combining chemistry, biology, physics, and engineering. The future of research on this compound will likely be characterized by such collaborations.

Emerging interdisciplinary opportunities include:

Drug Delivery Systems: Incorporating the compound into nanocarriers, such as liposomes or nanoparticles, to improve its solubility, stability, and targeted delivery to specific tissues or cells.

Biosensors: Developing electrochemical or optical biosensors based on the immobilization of this compound or its derivatives onto a transducer surface for the detection of specific biomolecules.

Theranostics: Designing molecules that combine the therapeutic properties of the benzimidazole core with a diagnostic imaging agent, allowing for simultaneous therapy and monitoring of treatment response.

Environmental Remediation: A recent patent highlighted the use of benzimidazole derivatives for the degradation of toxic heavy metals, suggesting a potential role for such compounds in environmental applications.

The continued exploration of this compound at the interface of different scientific disciplines is expected to unlock its full potential and lead to innovative solutions for challenges in medicine, technology, and environmental science.

Conclusion

Summary of Key Academic Findings on Benzimidazole (B57391) Derivatives

The academic interest in benzimidazole derivatives stems from their structural similarity to naturally occurring purine (B94841) nucleotides, which allows them to interact with various biological macromolecules. Research has consistently shown that the biological activity of benzimidazole compounds can be significantly modulated by the nature and position of substituents on the benzimidazole core.

The "1-tert-Butyl" group is a bulky, hydrophobic substituent known to influence a molecule's pharmacokinetic properties. Its presence can enhance solubility in lipids and provide steric hindrance, which may affect how the molecule binds to biological

Q & A

Basic Question: What are the standard synthetic routes for 1-tert-Butyl-6-ethoxybenzimidazole, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves cyclization of substituted benzene-1,2-diamines with carboxylic acids or their derivatives in the presence of polyphosphoric acid (PPA) as a catalyst. A common approach involves reacting 4-tert-butyl-3-ethoxybenzene-1,2-diamine with a suitable acid (e.g., acetic acid) under reflux in PPA . Optimization includes adjusting reaction time (6–12 hours), temperature (120–140°C), and stoichiometric ratios (1:1.1 diamine:acid). Post-reaction neutralization with aqueous NaOH and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) are critical for yield improvement (60–75%) .

Basic Question: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR identify substitution patterns and confirm tert-butyl/ethoxy group integration. For example, tert-butyl protons appear as a singlet at δ 1.4–1.5 ppm, while ethoxy methylene protons resonate at δ 4.0–4.2 ppm .

- X-ray Crystallography: Resolves bond angles and torsional strain in the benzimidazole core. Key parameters include C—N bond lengths (~1.33 Å) and dihedral angles between aromatic rings (e.g., 5–10° deviation from planarity) .

- Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H] at m/z 289.1784) .

Advanced Question: How can researchers resolve contradictions in biological activity data for this compound derivatives?

Methodological Answer:

Contradictions often arise from variability in assay conditions or compound purity. To address this:

- Standardize Assays: Use validated protocols like the MTT assay for cytotoxicity (e.g., 24–48 hour incubation, 10% FCS in DMEM) .

- Control Batch Variability: Ensure ≥95% purity (HPLC) and characterize intermediates (e.g., hydrazine-carbothioamide by H NMR) .

- Cross-Validate Models: Compare results across cell lines (e.g., HeLa vs. MCF-7) and in vivo models to isolate structure-activity relationships .

Advanced Question: What strategies improve the regioselectivity of ethoxy and tert-butyl group incorporation during benzimidazole synthesis?

Methodological Answer:

Regioselectivity is influenced by:

- Pre-functionalization: Introduce tert-butyl groups prior to cyclization using Boc-protected intermediates (e.g., Boc anhydride in DCM with triethylamine) to minimize steric hindrance .

- Directed Metalation: Use Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) to install ethoxy groups post-cyclization, ensuring positional accuracy .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at the 6-position, while tert-butyl groups stabilize ortho-directing effects .

Basic Question: How is the biological activity of this compound evaluated in drug discovery contexts?

Methodological Answer:

- In Vitro Screening: Test against kinase targets (e.g., EGFR, CDK2) using fluorescence polarization assays. IC values <10 µM indicate lead potential .

- Cytotoxicity Profiling: Use Hoechst-33342/PI dual staining to differentiate apoptosis (nuclear condensation) from necrosis (PI uptake) in cancer cell lines .

- ADME Prediction: Apply computational tools (e.g., SwissADME) to estimate logP (~3.5) and metabolic stability (CYP450 isoform interactions) .

Advanced Question: What methodological frameworks address reproducibility challenges in benzimidazole-based research?

Methodological Answer:

- Blinded Replication: Independent labs should replicate synthesis and bioassays using identical protocols (e.g., PPA concentration, solvent batches) .

- Data Transparency: Share raw crystallographic data (CIF files) and NMR spectra (FID files) in public repositories (e.g., Cambridge Structural Database) .

- Statistical Rigor: Use ANOVA with post-hoc Tukey tests to analyze dose-response data, reporting effect sizes (Cohen’s d) and confidence intervals .

Basic Question: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- PPA Handling: Use fume hoods and PPE (nitrile gloves, goggles) during synthesis due to PPA’s corrosive nature. Neutralize waste with 5% NaHCO .

- Spill Management: Absorb solids with vermiculite, dissolve residues in ethanol, and dispose via hazardous waste channels .

- Exposure Response: For skin contact, rinse with 0.9% saline; for inhalation, administer 100% O and monitor for bronchospasm .

Advanced Question: How can computational modeling guide the design of this compound analogs with enhanced bioactivity?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to predict binding poses in target proteins (e.g., Bcl-2 for apoptosis induction). Focus on H-bond interactions with Ser10 and hydrophobic contacts with tert-butyl groups .

- QSAR Models: Develop 2D-QSAR using descriptors like molar refractivity and dipole moment to optimize IC values .

- MD Simulations: Simulate ligand-protein stability over 100 ns (GROMACS) to assess conformational flexibility and residence time .

Basic Question: What ethical considerations are critical when publishing data on this compound?

Methodological Answer:

- Authorship Criteria: Follow ICMJE guidelines: contributors must draft text or revise critically .

- Data Integrity: Avoid selective reporting; disclose all negative results (e.g., inactive analogs) .

- Conflict Disclosure: Declare funding sources (e.g., grant FA-F3-T045) and patent applications .

Advanced Question: How do steric and electronic effects of the tert-butyl group influence benzimidazole reactivity?

Methodological Answer:

- Steric Effects: The tert-butyl group at position 1 reduces electrophilic substitution at adjacent positions (e.g., nitration at position 5 is disfavored) .

- Electronic Effects: tert-butyl’s electron-donating nature increases benzimidazole basicity (pKa ~5.8 vs. ~4.2 for unsubstituted analogs), enhancing protonation in acidic media .

- Crystallographic Evidence: X-ray data show tert-butyl-induced torsional strain (C14—C17 bond angles: 109.5° vs. ideal 120°), affecting packing efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.